Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- is a heterocyclic aromatic compound that features a benzimidazole core with specific substituents at various positions. The benzimidazole ring system is known for its diverse pharmacological activities and is a key structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)-, the synthesis can be achieved through the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form the benzimidazole ring.
Substitution Reactions: Specific substituents such as methyl, nitro, and trifluoromethyl groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using ortho-phenylenediamine and aldehydes or ketones. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The methyl and trifluoromethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in anticancer and anti-inflammatory drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5,6-Dimethylbenzimidazole: Lacks the nitro and trifluoromethyl groups.
4-Nitrobenzimidazole: Lacks the methyl and trifluoromethyl groups.
Uniqueness
Benzimidazole, 5,6-dimethyl-4-nitro-2-(trifluoromethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro and trifluoromethyl groups enhances its reactivity and potential pharmacological activities compared to other benzimidazole derivatives .
Properties
CAS No. |
89427-22-5 |
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Molecular Formula |
C10H8F3N3O2 |
Molecular Weight |
259.18 g/mol |
IUPAC Name |
5,6-dimethyl-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H8F3N3O2/c1-4-3-6-7(8(5(4)2)16(17)18)15-9(14-6)10(11,12)13/h3H,1-2H3,(H,14,15) |
InChI Key |
HMWZHAXMGSDNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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